Polyoxyethylensorbitan-trioleat

Übersicht

Beschreibung

Tween 85 has been used in a study to assess the potential application of niosomes for the delivery of ammonium glycyrrhizinate for the treatment of inflammatory diseases.

Tween 85 is a polyoxyethylene sorbitan trioleate non-ionic surfactant.

We are committed to bringing you Greener Alternative Products, which adhere to one or more of The 12 Principles of Green Chemistry. This product is a biobased surfactant and is aligned with the 7th principle of Green Chemistry "Use of Renewable Feedstocks" and the 10th principle "Design for Degradation".

TWEEN 85 is a polyoxyethylene sorbitan trioleate non-ionic surfactant.

Wissenschaftliche Forschungsanwendungen

Haut-Applikationssystem

Polyoxyethylensorbitan-trioleat wurde bei der Herstellung von Mikroemulsionen für die Hautverabreichung von Resveratrol verwendet . Die Mikroemulsion unter Verwendung von Tween 85, das einen großen lipophilen Anteil aufweist, konnte die Hautpenetration von Resveratrol verbessern . Diese Anwendung ist besonders nützlich, um die Haut vor UV-induzierten Schäden zu schützen .

Tenside-Komponente

Aufgrund seines großen lipophilen Anteils dient Tween 85 als effektive Tenside-Komponente . Es wurde beobachtet, dass der Einphasenbereich des Phasendiagramms bei Verwendung von Tween 85 der größte aller untersuchten Polysorbate war .

Biochemische und biologische Forschung

Tween 85 ist vielseitig einsetzbar und eignet sich hervorragend für eine Vielzahl von Anwendungen in der biochemischen und biologischen Forschung . Häufige Anwendungen umfassen Zelllyse, Proteinextraktion, Kernaufbereitung und Zellfraktionierung .

Behandlung von entzündlichen Erkrankungen

Tween 85 wurde in einer Studie verwendet, um die potenzielle Anwendung von Niosomen für die Verabreichung von Ammoniumglycyrrhizinat zur Behandlung von entzündlichen Erkrankungen zu bewerten .

Synthese

Tween 85 wird aufgrund seiner spezifischen Eigenschaften in der Synthese verwendet . Es hat eine Dichte von 1,03 g/cm3 bei 20 °C, einen Flammpunkt >149 °C (DIN 51758) und einen Dampfdruck von 1,4 hPa (20 °C) .

Grüne Chemie

Tween 85 ist Teil der Greener Alternative Products, die sich an einem oder mehreren der 12 Prinzipien der Grünen Chemie orientieren . Dies macht es zu einer umweltfreundlichen Wahl für verschiedene Anwendungen.

Wirkmechanismus

Target of Action

Polyoxyethylene sorbitan trioleate, also known as Tween 85, is a non-ionic surfactant . It primarily targets the interfaces between various phases in a multi-phase system, such as oil/water interfaces in emulsions . It also targets metal surfaces, acting as a corrosion inhibitor .

Mode of Action

Tween 85 interacts with its targets by reducing surface or interfacial tension . This allows for the formation of stable emulsions, where it acts as an emulsifying agent . In the context of corrosion inhibition, it forms a protective layer on the metal surface, preventing corrosive substances from reacting with the metal .

Biochemical Pathways

The biochemical pathways affected by Tween 85 are primarily related to its surfactant properties. It can alter the physical properties of biological membranes, potentially influencing the absorption and distribution of other compounds . .

Pharmacokinetics

It is known that small amounts of polyoxyethylene sorbitans, such as tween 85, are absorbed

Result of Action

The primary result of Tween 85’s action is the formation of stable emulsions, which can be used in a variety of applications, including pharmaceuticals, cosmetics, and food products . In addition, it can protect metal surfaces from corrosion, extending their lifespan .

Action Environment

The efficacy and stability of Tween 85 can be influenced by environmental factors such as temperature and pH . For example, it can be easily hydrolyzed under strong acid or strong alkali conditions . Additionally, its effectiveness as a corrosion inhibitor depends on the temperature and concentration of the surfactant .

Biochemische Analyse

Biochemical Properties

Polyoxyethylene sorbitan trioleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to facilitate the solubilization of hydrophobic compounds, thereby enhancing their bioavailability and interaction with target biomolecules . For instance, it has been used in studies to assess the delivery of therapeutic agents like ammonium glycyrrhizinate for treating inflammatory diseases . The compound’s nonionic nature allows it to form stable emulsions, which are crucial for maintaining the integrity and functionality of proteins and enzymes during biochemical assays .

Cellular Effects

Polyoxyethylene sorbitan trioleate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enhance the delivery of bioactive compounds into cells, thereby modulating cellular functions . For example, in a study involving the delivery of resveratrol to protect skin against UV-induced damage, polyoxyethylene sorbitan trioleate significantly improved the penetration of resveratrol into skin cells, leading to reduced lipid peroxidation and erythema formation . This indicates its potential in enhancing the efficacy of therapeutic agents by improving their cellular uptake and activity.

Molecular Mechanism

At the molecular level, polyoxyethylene sorbitan trioleate exerts its effects through various mechanisms. It interacts with biomolecules via hydrophobic and hydrophilic interactions, facilitating the solubilization and stabilization of proteins and enzymes . The compound’s ethylene oxide chains form micelles in aqueous solutions, which can encapsulate hydrophobic molecules and enhance their solubility . Additionally, polyoxyethylene sorbitan trioleate can modulate the crystallization behavior of polysorbates, thereby influencing the stability and bioavailability of pharmaceutical formulations .

Temporal Effects in Laboratory Settings

The effects of polyoxyethylene sorbitan trioleate can change over time in laboratory settings. It is relatively stable under normal conditions but can undergo oxidation and hydrolysis under extreme pH conditions . Long-term studies have shown that the compound maintains its emulsifying and solubilizing properties over extended periods, making it suitable for prolonged biochemical assays . Its stability can be compromised in the presence of strong acids or bases, leading to degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of polyoxyethylene sorbitan trioleate vary with different dosages in animal models. At low to moderate doses, it is generally well-tolerated and does not exhibit significant toxicity . At high doses, it can cause adverse effects such as hemolysis and cytotoxicity . For instance, in a study involving zebrafish, high doses of polyoxyethylene sorbitan dioleate, a component of polysorbate 80, induced the highest hemolysis rate and cytotoxicity . These findings highlight the importance of optimizing dosage levels to minimize potential toxic effects.

Metabolic Pathways

Polyoxyethylene sorbitan trioleate is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It is metabolized by esterases and lipases, which hydrolyze the ester bonds, releasing oleic acid and polyoxyethylene sorbitan . These metabolites are further processed through standard metabolic pathways, including beta-oxidation and glycolysis . The compound’s ability to modulate metabolic flux and metabolite levels makes it a valuable tool in metabolic studies.

Transport and Distribution

Within cells and tissues, polyoxyethylene sorbitan trioleate is transported and distributed via passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, facilitating its localization and accumulation in specific cellular compartments . The compound’s amphiphilic nature allows it to integrate into lipid bilayers, enhancing its distribution across cell membranes .

Subcellular Localization

Polyoxyethylene sorbitan trioleate exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it participates in the synthesis and processing of lipids and proteins . The compound’s targeting signals and post-translational modifications direct it to these organelles, ensuring its proper localization and functionality .

Eigenschaften

IUPAC Name |

methyl 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO6S2/c1-19-14(16)13-12(4-5-22-13)23(17,18)15-7-9-2-3-10-11(6-9)21-8-20-10/h2-6,15H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCLPBLTPXDOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | Polysorbate 85 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

18.09 [mmHg] | |

| Record name | Polysorbate 85 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9005-70-3 | |

| Record name | Sorbitan, tri-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan, tri-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

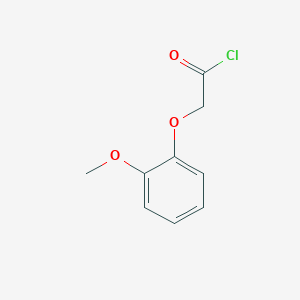

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

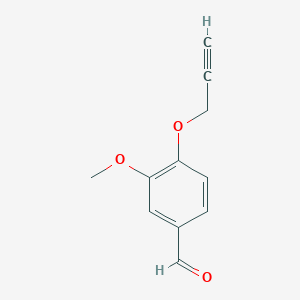

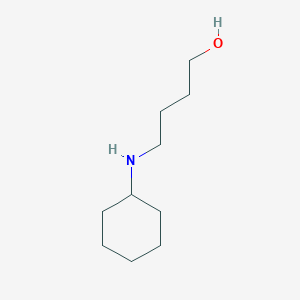

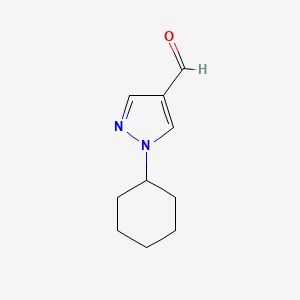

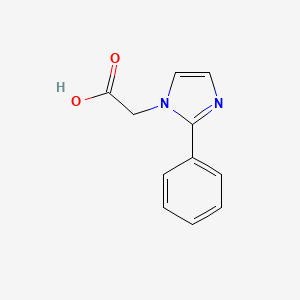

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)

![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)

![3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1351538.png)

![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)

![1-[(4-Methoxyphenyl)-phenylmethyl]piperazine](/img/structure/B1351553.png)